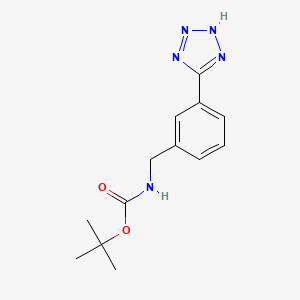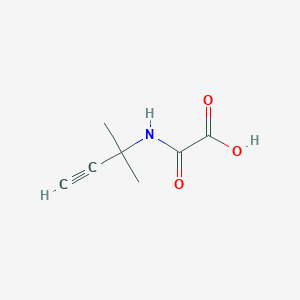
2,5-dimethoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethoxy-N-methylbenzenesulfonamide (DMMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMS is a sulfonamide derivative that contains two methoxy groups and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Chemical Reactions and Synthesis
- Dimethoxycarbene Reactions : A study by Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide, leading to the formation of a carbonimidoate derivative. This indicates a potential application in organic synthesis involving similar compounds.
Biomedical Applications
- Cancer Therapeutics : The research by Mun et al. (2012) investigated arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds showed promise in antagonizing tumor growth, suggesting potential use in cancer therapy.
- Antibacterial and Anti-Inflammatory Agents : A study by Abbasi et al. (2017) synthesized new sulfonamides with 1,4-benzodioxin rings showing notable antibacterial potential. These compounds were suggested as therapeutic agents for inflammatory ailments.
Sensor Development
- Heavy Metal Sensors : The work of Sheikh et al. (2016) developed a Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated on a glassy carbon electrode. This indicates its utility in detecting heavy metals in environmental and health-care fields.
Spectroscopic and Computational Studies
- Structural Analysis : Murthy et al. (2018) conducted a structural and electronic properties study of a sulfonamide molecule, revealing insights into intermolecular interactions, which are crucial for understanding its behavior in various applications.
Anticancer Activities
- Anti-Pancreatic Cancer Activities : KCN1, a novel synthetic sulfonamide anticancer agent, was studied by Wang et al. (2012) for its efficacy against pancreatic cancer, both in vitro and in vivo.
DNA Binding and Cleavage
- Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, demonstrating potential applications in cancer therapy and molecular biology.
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : Kaya et al. (2016) explored the inhibition properties of piperidine derivatives on iron corrosion, suggesting applications in materials science and engineering.
Alzheimer's Disease Therapy
- Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, which is a promising lead for Alzheimer's disease treatment.
properties
IUPAC Name |
2,5-dimethoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYCPPMAVPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)



![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)

![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)


